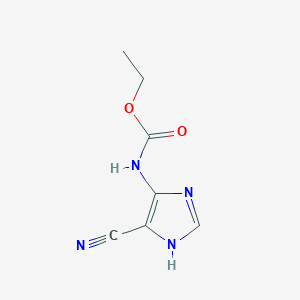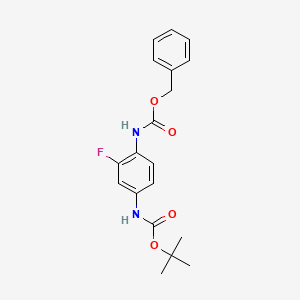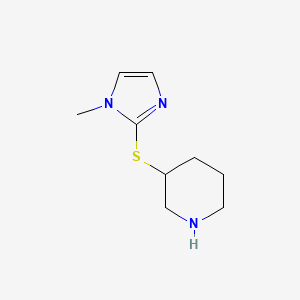
5-Fluoropyridine-3,4-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoropyridine-3,4-diamine hydrochloride is a fluorinated aromatic amine compound. It is characterized by the presence of a fluorine atom at the 5-position and two amino groups at the 3- and 4-positions on the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropyridine-3,4-diamine hydrochloride typically involves the nucleophilic substitution of a halogenated pyridine derivative. One common method is the reaction of 4-chloro-3-fluoropyridine with ammonia or an amine under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoropyridine-3,4-diamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, replacing other substituents on the pyridine ring.
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted pyridines, nitro compounds, and reduced amine derivatives .
Aplicaciones Científicas De Investigación
5-Fluoropyridine-3,4-diamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of 5-Fluoropyridine-3,4-diamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Difluoropyridine: Similar structure but with two fluorine atoms instead of one.
5-Chloropyridine-3,4-diamine: Chlorine atom at the 5-position instead of fluorine.
5-Bromopyridine-3,4-diamine: Bromine atom at the 5-position instead of fluorine.
Uniqueness
5-Fluoropyridine-3,4-diamine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chlorinated and brominated analogs. The fluorine atom’s strong electron-withdrawing effect reduces the basicity of the amino groups, making the compound less reactive in certain nucleophilic substitution reactions .
Propiedades
Fórmula molecular |
C5H7ClFN3 |
|---|---|
Peso molecular |
163.58 g/mol |
Nombre IUPAC |
5-fluoropyridine-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C5H6FN3.ClH/c6-3-1-9-2-4(7)5(3)8;/h1-2H,7H2,(H2,8,9);1H |
Clave InChI |
AMSZVYSTCONORL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)F)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (5R,7S)-7-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12943083.png)
![(R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-7,10,13-trimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12943100.png)

![6-(4-Methoxybenzo[d]oxazol-2-yl)-3-phenyl-2,5-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12943114.png)




![Methyl furo[3,2-b]pyridine-2-carboxylate](/img/structure/B12943132.png)





